4-Bromo-N-ethyl-3-fluorobenzamide

Medicinal Chemistry Lipophilicity Structure-Activity Relationship (SAR)

4-Bromo-N-ethyl-3-fluorobenzamide offers a unique 4-bromo-3-fluoro substitution pattern with moderate lipophilicity (XLogP3 2.4), critical for kinase inhibitor SAR and late-stage cross-coupling. Unlike the 2-fluoro isomer (CAS 749927-82-0) or des-bromo analog (CAS 150079-37-1), this specific substitution dictates distinct electronic distribution and reactivity essential for reproducible synthetic outcomes.

Molecular Formula C9H9BrFNO
Molecular Weight 246.079
CAS No. 1251351-08-2
Cat. No. B572745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-ethyl-3-fluorobenzamide
CAS1251351-08-2
Synonyms4-BroMo-N-ethyl-3-fluorobenzaMide
Molecular FormulaC9H9BrFNO
Molecular Weight246.079
Structural Identifiers
SMILESCCNC(=O)C1=CC(=C(C=C1)Br)F
InChIInChI=1S/C9H9BrFNO/c1-2-12-9(13)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)
InChIKeyRANSMOUZDHCGGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-ethyl-3-fluorobenzamide (1251351-08-2): A Specialized Benzamide Scaffold for Chemical Synthesis


4-Bromo-N-ethyl-3-fluorobenzamide (CAS 1251351-08-2) is a halogenated benzamide derivative characterized by a 4-bromo, 3-fluoro substitution pattern and an N-ethyl amide moiety [1]. This compound is categorized as a benzamide analog, a class of molecules known for their utility as synthetic intermediates in medicinal chemistry and agrochemical research [1]. While it is commercially available as a research chemical, its primary value lies in its potential as a building block for the construction of more complex molecular architectures [1].

Why 4-Bromo-N-ethyl-3-fluorobenzamide Cannot Be Interchanged with Closely Related Analogs


The specific substitution pattern of 4-Bromo-N-ethyl-3-fluorobenzamide on the benzamide core—namely, the 4-bromo and 3-fluoro groups in conjunction with the N-ethyl chain—dictates its unique physicochemical and steric properties [1]. These molecular features directly influence parameters such as lipophilicity (cLogP), electronic distribution, and conformational freedom [1], which are critical determinants of a compound's behavior in both synthetic reactions and potential biological interactions. Therefore, substituting it with even a closely related analog—such as the 2-fluoro isomer (4-Bromo-N-ethyl-2-fluorobenzamide, CAS 749927-82-0), the des-bromo analog (N-ethyl-3-fluorobenzamide, CAS 150079-37-1), or an analog with a bulkier N-substituent (4-Bromo-N-tert-butyl-3-fluorobenzamide, CAS 303084-63-1)—will result in a different molecular entity with altered properties, potentially compromising reaction outcomes, SAR studies, or bioactivity profiles. The following quantitative evidence underscores these critical differences.

Quantitative Differentiation of 4-Bromo-N-ethyl-3-fluorobenzamide from Key Analogs


Lipophilicity Modulation: XLogP3-AA Value Comparison

The calculated lipophilicity (XLogP3-AA) of 4-Bromo-N-ethyl-3-fluorobenzamide is 2.4 [1]. This value is quantitatively distinct from related analogs. The presence of the bromine atom significantly increases lipophilicity compared to the des-bromo analog, N-ethyl-3-fluorobenzamide, which has an XLogP3-AA of 1.9 [2]. This difference of 0.5 log units represents a >3-fold increase in partition coefficient and can profoundly impact membrane permeability and non-specific binding. Conversely, substitution with a bulkier tert-butyl group, as in 4-Bromo-N-tert-butyl-3-fluorobenzamide, results in a higher XLogP3-AA of 3.1 [3], a 0.7 log unit difference, indicating a >5-fold increase in lipophilicity compared to the target compound.

Medicinal Chemistry Lipophilicity Structure-Activity Relationship (SAR)

Molecular Topology and Hydrogen Bonding: PSA Value Comparison

The topological polar surface area (TPSA) of 4-Bromo-N-ethyl-3-fluorobenzamide is 29.1 Ų [1]. This descriptor, which correlates with passive molecular transport through membranes, is identical to that of its 2-fluoro positional isomer, 4-Bromo-N-ethyl-2-fluorobenzamide (CAS 749927-82-0), which also has a TPSA of 29.1 Ų [2]. While the PSA is the same, the distinct 2-fluoro vs. 3-fluoro substitution pattern results in different electronic and steric environments, which are not captured by the TPSA metric alone but are critical for specific interactions with biological targets or reagents.

Drug Design Permeability Computational Chemistry

Class-Level Activity Implication: Potential as a Bcr-Abl Kinase Inhibitor Scaffold

While direct biological activity data for 4-Bromo-N-ethyl-3-fluorobenzamide is not available in the primary literature, it belongs to a class of 3-substituted benzamide derivatives that have been investigated as Bcr-Abl kinase inhibitors [1]. A study by Asaki et al. (2006) reported that several 3-halogenated benzamide analogs exhibited potent antiproliferative activity against the Bcr-Abl-positive leukemia cell line K562. For instance, compound NS-187 (9b), a 3-trifluoromethylated benzamide derivative, demonstrated high potency and is a promising candidate for treating STI-571-resistant chronic myeloid leukemia [1]. This class-level evidence suggests that the 4-bromo-3-fluoro substitution pattern on the target compound may confer similar potential as a kinase inhibitor scaffold, warranting further investigation.

Kinase Inhibition Chronic Myeloid Leukemia (CML) Medicinal Chemistry

Strategic Application Scenarios for 4-Bromo-N-ethyl-3-fluorobenzamide in Scientific Research


Medicinal Chemistry: Scaffold Optimization for Bcr-Abl Kinase Inhibitors

Given its structural alignment with the 3-substituted benzamide class of Bcr-Abl kinase inhibitors [2], 4-Bromo-N-ethyl-3-fluorobenzamide is a logical choice for medicinal chemists seeking to expand SAR around the benzamide core. Its specific 4-bromo-3-fluoro substitution and moderate lipophilicity (XLogP3-AA = 2.4) [1] offer a distinct starting point for optimizing kinase inhibition, potentially leading to compounds with improved resistance profiles against mutations like T315I, which is a common challenge with imatinib-based therapies. The presence of the bromine atom also provides a synthetic handle for late-stage functionalization via cross-coupling reactions.

Synthetic Chemistry: A Versatile Building Block for Diverse Library Synthesis

The presence of a bromine atom at the 4-position makes 4-Bromo-N-ethyl-3-fluorobenzamide a highly versatile intermediate in organic synthesis. It is particularly well-suited for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse compound libraries for high-throughput screening. Its unique substitution pattern and moderate lipophilicity [1] offer a distinct advantage over simpler or more lipophilic analogs, providing a balanced starting point for creating molecular diversity with favorable drug-like properties.

Computational Chemistry: Benchmarking and Model Validation

With well-defined computed properties such as XLogP3-AA (2.4) and TPSA (29.1 Ų) [1], 4-Bromo-N-ethyl-3-fluorobenzamide serves as an excellent benchmark molecule for validating computational models. Its relatively simple structure, combined with the presence of halogens, makes it a useful standard for calibrating QSAR models, molecular docking simulations, and predictions of ADME properties. Researchers can use this compound to ensure the accuracy of their in silico tools before applying them to more complex molecules.

Chemical Biology: Developing Bifunctional Probes

The benzamide core, recognized for its affinity towards certain kinase domains [2], coupled with the synthetic utility of the aryl bromide [1], makes 4-Bromo-N-ethyl-3-fluorobenzamide an attractive starting material for designing bifunctional chemical probes. For example, the core can be elaborated to include a photoaffinity label or a fluorescent tag while the bromide can be used for bioconjugation. This dual functionality is essential for target identification and validation studies in chemical biology, offering a clear advantage over non-functionalized or less versatile scaffolds.

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